4H-Pyrimido(4,5-e)-1,2,4-thiadiazine, 8-amino-4-methyl-6-(methylthio)-, 1,1-dioxide
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Overview
Description
4H-Pyrimido(4,5-e)-1,2,4-thiadiazine, 8-amino-4-methyl-6-(methylthio)-, 1,1-dioxide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms in its structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrimido(4,5-e)-1,2,4-thiadiazine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the heterocyclic ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as amino, methyl, and methylthio groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of reaction conditions to achieve high yields and purity. This can include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrimido(4,5-e)-1,2,4-thiadiazine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As potential therapeutic agents for various diseases.
Biology: As probes or inhibitors for biological pathways.
Materials Science: As components in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4H-Pyrimido(4,5-e)-1,2,4-thiadiazine derivatives depends on their specific biological targets. These compounds may interact with enzymes, receptors, or other molecular targets to exert their effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiadiazines: Compounds with similar ring structures but different substituents.
Pyrimidines: Compounds with a similar nitrogen-containing ring system.
Sulfonamides: Compounds containing the sulfonamide functional group.
Uniqueness
4H-Pyrimido(4,5-e)-1,2,4-thiadiazine, 8-amino-4-methyl-6-(methylthio)-, 1,1-dioxide is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
CAS No. |
74039-27-3 |
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Molecular Formula |
C7H9N5O2S2 |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
4-methyl-6-methylsulfanyl-1,1-dioxopyrimido[4,5-e][1,2,4]thiadiazin-8-amine |
InChI |
InChI=1S/C7H9N5O2S2/c1-12-3-9-16(13,14)4-5(8)10-7(15-2)11-6(4)12/h3H,1-2H3,(H2,8,10,11) |
InChI Key |
IHMDDIHFHVUQEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NS(=O)(=O)C2=C(N=C(N=C21)SC)N |
Origin of Product |
United States |
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